6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol
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Overview
Description
6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of pyridine and pyrrolidine, featuring a unique structure that allows it to interact with specific biological targets. This compound has been studied for its potential use in treating neurological and psychiatric disorders due to its selective binding to nicotinic acetylcholine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. The key steps include:
Formation of the Pyridine Intermediate: This involves the reaction of 3-bromopyridine with an appropriate alkyne under palladium-catalyzed coupling conditions to form the pyridine-alkyne intermediate.
Preparation of the Pyrrolidine Intermediate: The pyrrolidine moiety is synthesized by reacting 2-pyrrolidinemethanol with a suitable protecting group to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods .
Chemical Reactions Analysis
Types of Reactions
6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert alkyne groups to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with nicotinic acetylcholine receptors, which play a role in neurotransmission.
Medicine: Potential therapeutic agent for neurological and psychiatric disorders, including depression and anxiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding modulates the receptor’s activity, leading to changes in neurotransmitter release and neuronal excitability. The compound acts as a partial agonist, meaning it activates the receptor but to a lesser extent than the natural ligand, acetylcholine .
Comparison with Similar Compounds
Similar Compounds
6-pyridin-3-ylhex-5-yn-1-ol: Shares a similar pyridine-alkyne structure but lacks the pyrrolidine moiety.
Sazetidine A: A closely related compound with similar nicotinic acetylcholine receptor binding properties.
Uniqueness
6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol is unique due to its specific structural features that confer high selectivity and affinity for the α4β2 nicotinic acetylcholine receptor subtype. This selectivity makes it a valuable tool for studying receptor function and developing targeted therapies .
Properties
CAS No. |
820231-96-7 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
6-[5-[[(2S)-pyrrolidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol |
InChI |
InChI=1S/C16H22N2O2/c19-9-4-2-1-3-6-14-10-16(12-17-11-14)20-13-15-7-5-8-18-15/h10-12,15,18-19H,1-2,4-5,7-9,13H2/t15-/m0/s1 |
InChI Key |
UTMIJSXZWDMPBS-HNNXBMFYSA-N |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CN=CC(=C2)C#CCCCCO |
Canonical SMILES |
C1CC(NC1)COC2=CN=CC(=C2)C#CCCCCO |
Origin of Product |
United States |
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